![molecular formula C18H19ClN2O3 B2996795 ethyl 2-[1-(2-chloropyridin-4-yl)-N-methylformamido]-3-phenylpropanoate CAS No. 1496413-67-2](/img/structure/B2996795.png)
ethyl 2-[1-(2-chloropyridin-4-yl)-N-methylformamido]-3-phenylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-[1-(2-chloropyridin-4-yl)-N-methylformamido]-3-phenylpropanoate is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloropyridine ring, a phenyl group, and an ester functional group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[1-(2-chloropyridin-4-yl)-N-methylformamido]-3-phenylpropanoate typically involves a multi-step process. One common method includes the following steps:
Formation of the chloropyridine intermediate: The starting material, 2-chloropyridine, undergoes a series of reactions to introduce the necessary functional groups.
Coupling reaction: The chloropyridine intermediate is then coupled with N-methylformamide under specific conditions to form the N-methylformamido derivative.
Esterification: The final step involves the esterification of the N-methylformamido derivative with ethyl 3-phenylpropanoate to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature control: Maintaining optimal temperatures to ensure efficient reactions.
Purification: Employing techniques such as chromatography to purify the final product.
化学反应分析
Types of Reactions
Ethyl 2-[1-(2-chloropyridin-4-yl)-N-methylformamido]-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The chloropyridine ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or aryl halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various alkyl or aryl groups.
科学研究应用
Ethyl 2-[1-(2-chloropyridin-4-yl)-N-methylformamido]-3-phenylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of ethyl 2-[1-(2-chloropyridin-4-yl)-N-methylformamido]-3-phenylpropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include:
Enzyme inhibition: The compound can inhibit the activity of certain enzymes, affecting metabolic processes.
Receptor binding: It can bind to specific receptors, modulating signal transduction pathways.
相似化合物的比较
Ethyl 2-[1-(2-chloropyridin-4-yl)-N-methylformamido]-3-phenylpropanoate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as ethyl 2-(2-chloropyridin-4-yl)acetate and ethyl 4-[(4-chloropyridin-2-yl)amino]piperidine-1-carboxylate share structural similarities.
Uniqueness: The presence of the N-methylformamido group and the specific arrangement of functional groups in this compound contribute to its unique chemical properties and biological activities.
属性
IUPAC Name |
ethyl 2-[(2-chloropyridine-4-carbonyl)-methylamino]-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-3-24-18(23)15(11-13-7-5-4-6-8-13)21(2)17(22)14-9-10-20-16(19)12-14/h4-10,12,15H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCPEKKSQNAQPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)N(C)C(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
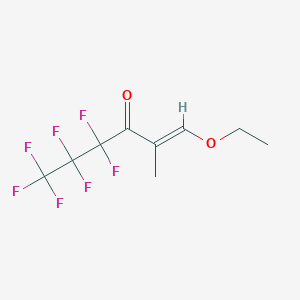
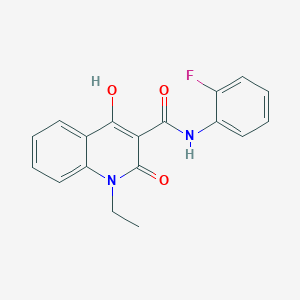
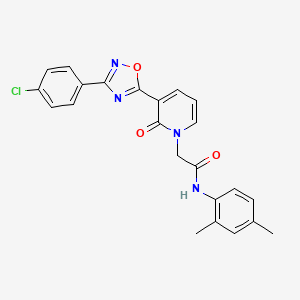
![Ethyl 5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2996717.png)
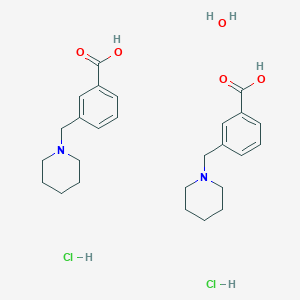
![N'-cyclohexyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2996721.png)
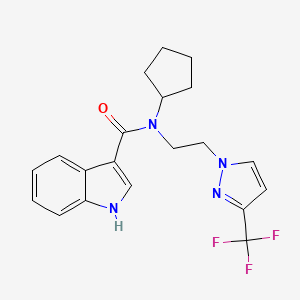
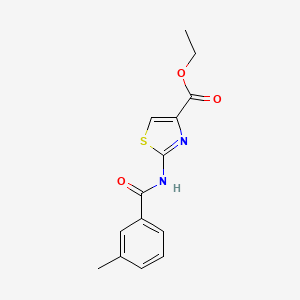
![1-phenethyl-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2996727.png)
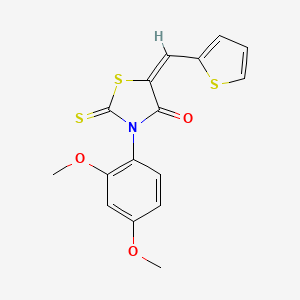
![N1-(benzo[d]thiazol-2-yl)-N2-(4-phenoxyphenyl)oxalamide](/img/structure/B2996731.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorobenzyl)urea](/img/structure/B2996732.png)
![Methyl N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2996733.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2996735.png)
